Cas no 655-04-9 ( )
structure
Product Name:
Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Anthraquinone
- 1,2-aminobenzimidazole
- 1,2-Anthrachinon
- 1,2-Diaminobenzimidazole
- 1,2-Diamino-benzimidazole
- 1.2-Dioxo-1.2-dihydro-anthracen
- 1.2-Dioxo-anthracen-dihydrid-(1.2)
- 1H-benzimidazole-1,2-diamine
- AC1L8QI6
- AE-848
- Anthracen-1,2-dion
- anthracene-1,2-dione
- Anthrachinon-(1.2)
- benzoimidazole-1,2-diamine
- CHEMBL41060
- Oprea1_843913
- SureCN2952899
- RGHILYZRVFRRNK-UHFFFAOYSA-N
- NSC401140
- 655-04-9
- 1,2-DIHYDROANTHRACENE-1,2-DIONE
- NSC-401140
- Anthracenedione
- 108121-76-2
- NSC 401140
- SCHEMBL1118356
- 1,2-Anthracenedione
- DTXSID00910630
- UNII-C84TC3YC6C
- C84TC3YC6C
-
-
- Inchi: 1S/C14H8O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H
- InChI Key: RGHILYZRVFRRNK-UHFFFAOYSA-N
- SMILES: O=C1C(C=CC2=CC3C=CC=CC=3C=C21)=O
Computed Properties
- Exact Mass: 208.05244
- Monoisotopic Mass: 208.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.328
- Boiling Point: 404.3°Cat760mmHg
- Flash Point: 170.9°C
- Refractive Index: 1.702
- PSA: 34.14
- LogP: 2.61840
Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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